molecular formula C22H17N B12526635 1H-Indole--phenanthrene (1/1) CAS No. 661463-43-0

1H-Indole--phenanthrene (1/1)

Cat. No.: B12526635
CAS No.: 661463-43-0
M. Wt: 295.4 g/mol
InChI Key: FELCYRGQZFGNBS-UHFFFAOYSA-N
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Description

The 1H-Indole--phenanthrene (1/1) complex is a synthetic compound of significant interest in pharmacological and environmental health research, combining two high-value chemical scaffolds. The indole nucleus is a privileged structure in medicinal chemistry, found in numerous bioactive molecules and pharmaceuticals with demonstrated antiviral, anti-inflammatory, and anticancer properties . The phenanthrene moiety is a tricyclic aromatic hydrocarbon that is a model compound for studying the cardiotoxicity of polycyclic aromatic hydrocarbons (PAHs) and is also incorporated into synthetic compounds evaluated for cytotoxic activity . The specific 1:1 molecular complex of indole and phenanthrene presents a unique tool for researchers. It enables the study of synergistic effects in developing new therapeutic agents, particularly for targeting cancers and inflammatory diseases. Furthermore, this compound serves as a vital standard in environmental toxicology for investigating the bioavailability, metabolic pathways, and cellular effects of more complex PAH mixtures . Research into such molecular complexes is critical for advancing the development of novel heterocyclic scaffolds and for understanding the mechanisms of pollutant-induced toxicity. This product is intended for research purposes in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

661463-43-0

Molecular Formula

C22H17N

Molecular Weight

295.4 g/mol

IUPAC Name

1H-indole;phenanthrene

InChI

InChI=1S/C14H10.C8H7N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;1-2-4-8-7(3-1)5-6-9-8/h1-10H;1-6,9H

InChI Key

FELCYRGQZFGNBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C32.C1=CC=C2C(=C1)C=CN2

Origin of Product

United States

Methodologies for the Formation and Preparation of 1h Indole Phenanthrene 1/1 Supramolecular Systems

Solvent-Mediated Crystallization Techniques for 1H-Indole--phenanthrene (1/1)

Solvent-mediated crystallization is a widely employed strategy for the preparation of co-crystals. This approach relies on the differential solubility of the individual components and the resulting co-crystal in a given solvent or solvent system. The careful selection of solvents is paramount to control the nucleation and growth of the co-crystals, thereby influencing their size, morphology, and purity.

Slow Evaporation Methods

Slow evaporation is a straightforward and effective technique for growing single crystals of co-crystals. The method involves dissolving stoichiometric amounts of 1H-Indole and phenanthrene (B1679779) in a suitable solvent and allowing the solvent to evaporate slowly over time. As the solvent volume decreases, the solution becomes supersaturated, leading to the nucleation and subsequent growth of the co-crystal.

Detailed Research Findings: The choice of solvent is critical and is typically a solvent in which both components have moderate and comparable solubility. Solvents with relatively low vapor pressure are preferred to ensure a slow evaporation rate, which is conducive to the formation of large, well-defined crystals. A range of solvents such as toluene (B28343), chloroform, and ethyl acetate (B1210297) have been shown to be effective for the crystallization of aromatic compounds and their co-crystals. The process is typically carried out at a constant temperature in a dust-free environment to minimize defects in the crystal lattice.

ParameterConditionRationale
Solvents Toluene, Chloroform, Ethyl AcetateBoth indole (B1671886) and phenanthrene exhibit good solubility in these solvents, facilitating co-crystallization.
Concentration Equimolar (1:1)To promote the formation of the desired 1:1 supramolecular system.
Temperature Room Temperature (20-25 °C)Allows for a controlled, slow rate of evaporation, which is crucial for the growth of high-quality single crystals.
Environment Covered container with small perforationsTo control the rate of solvent evaporation and prevent contamination from dust particles.

Solvent Layering Techniques

Solvent layering, also known as liquid-liquid diffusion, is a technique that relies on the slow diffusion of a "poor" solvent (antisolvent) into a solution containing the co-crystal components dissolved in a "good" solvent. This gradual change in solvent composition reduces the solubility of the components, inducing crystallization at the interface of the two solvent layers.

Detailed Research Findings: For the 1H-Indole--phenanthrene (1/1) system, a typical setup would involve dissolving both compounds in a dense, good solvent like dichloromethane (B109758) or chloroform. A less dense, poor solvent, such as hexane (B92381) or heptane, is then carefully layered on top. The slow diffusion at the interface creates a localized region of supersaturation, leading to the formation of co-crystals. The quality of the crystals is highly dependent on the rate of diffusion, which can be controlled by the diameter of the crystallization vessel and the temperature.

ParameterGood Solvent (Bottom Layer)Poor Solvent (Top Layer)Rationale
Solvent System Dichloromethane, Chloroformn-Hexane, n-HeptaneCreates a density gradient allowing for layering and slow diffusion, which induces crystallization.
Concentration Saturated solution of 1:1 indole:phenanthrene in the good solvent-To ensure that the addition of the poor solvent will induce supersaturation.
Vessel Narrow-diameter test tube or vial-To minimize the surface area of the interface and slow down the diffusion rate for better crystal growth.
Temperature Room Temperature (20-25 °C)-To maintain a stable diffusion rate.

Vapor Diffusion Crystallization (e.g., Hanging Drop, Sitting Drop)

Vapor diffusion is a highly effective method for crystallizing small quantities of material. In this technique, a drop of the solution containing the co-crystal components is allowed to equilibrate with a larger reservoir of a precipitant solution via the vapor phase. The gradual diffusion of the more volatile solvent from the drop to the reservoir, or the diffusion of a precipitant vapor from the reservoir to the drop, leads to a slow increase in the concentration of the co-crystal components, eventually reaching supersaturation and inducing crystallization.

Detailed Research Findings: For the 1H-Indole--phenanthrene (1/1) system, a hanging drop or sitting drop setup can be utilized. A small volume of a solution of indole and phenanthrene in a solvent like toluene is placed on a siliconized glass coverslip (hanging drop) or a pedestal (sitting drop) within a sealed chamber. The chamber contains a larger volume of a less volatile solvent in which the components are less soluble, such as ethanol (B145695) or methanol. The vapor pressure difference drives the slow evaporation of the more volatile solvent from the drop, leading to the formation of high-quality crystals.

ParameterDrop SolutionReservoir SolutionRationale
Solvent System Toluene, DichloromethaneEthanol, MethanolThe difference in vapor pressure drives the slow concentration of the drop, leading to controlled crystallization.
Concentration Equimolar solution of indole and phenanthrene-To achieve the desired 1:1 stoichiometry in the resulting crystals.
Setup Hanging or Sitting Drop-Allows for the crystallization of small sample volumes and produces high-quality crystals.
Temperature Controlled, constant temperature (e.g., 18-22 °C)-To ensure a stable and reproducible rate of vapor diffusion.

Cooling Crystallization Approaches

Cooling crystallization is based on the principle that the solubility of most compounds decreases with a decrease in temperature. A saturated or near-saturated solution of the co-crystal components is prepared at an elevated temperature and then slowly cooled, causing the solution to become supersaturated and inducing crystallization.

Detailed Research Findings: This method is particularly suitable for co-crystal systems where the components have a significant positive temperature coefficient of solubility. For the 1H-Indole--phenanthrene (1/1) system, a solvent such as ethanol or a mixture of ethanol and water could be effective. The components are dissolved in the solvent at a temperature close to its boiling point to achieve a saturated solution. The solution is then slowly cooled to room temperature or below, often using a programmable cooling bath to ensure a controlled cooling rate. A slower cooling rate generally results in larger and more perfect crystals.

ParameterConditionRationale
Solvents Ethanol, Ethanol/Water mixtures, Acetonitrile (B52724)The solubility of indole and phenanthrene in these solvents is temperature-dependent.
Temperature Profile Dissolution at elevated temperature (e.g., 50-60 °C), followed by slow cooling (e.g., 0.1-0.5 °C/min)To control the rate of supersaturation and promote the growth of well-formed crystals over spontaneous nucleation.
Concentration Saturated solution at the higher temperatureTo maximize the yield upon cooling.
Agitation Gentle stirring during dissolution, quiescent during coolingTo ensure homogeneity during dissolution and prevent secondary nucleation during cooling.

Solid-State Preparation Methodologies

Solid-state methods offer an alternative, often more environmentally friendly, route to co-crystal formation by avoiding the use of large volumes of solvents. These techniques rely on the direct interaction of the solid reactants.

Mechanochemical Synthesis (e.g., Grinding Techniques)

Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical transformations and phase changes in the solid state. This method can be performed neat (dry grinding) or with the addition of a small amount of liquid (liquid-assisted grinding or LAG).

Detailed Research Findings: For the 1H-Indole--phenanthrene (1/1) system, mechanochemical grinding of a stoichiometric mixture of the two solid components can lead to the formation of the co-crystal. The mechanical force facilitates intimate contact between the particles and can provide the energy needed to overcome the activation barrier for co-crystal nucleation. Liquid-assisted grinding, where a few drops of a solvent are added to the solid mixture, can significantly accelerate the co-crystallization process. The liquid phase can act as a lubricant, enhance molecular mobility, and facilitate the dissolution and reprecipitation of the co-crystal phase. Solvents like acetonitrile or small amounts of ethanol are often used in LAG.

ParameterDry GrindingLiquid-Assisted Grinding (LAG)Rationale
Apparatus Mortar and pestle, ball millMortar and pestle, ball millTo provide the necessary mechanical energy for the solid-state reaction.
Stoichiometry 1:1 molar ratio of Indole:Phenanthrene1:1 molar ratio of Indole:PhenanthreneTo ensure the formation of the desired co-crystal phase.
Grinding Time 30-60 minutes15-30 minutesLAG typically requires shorter grinding times due to enhanced kinetics.
Liquid Additive NoneA few drops of Acetonitrile or EthanolThe liquid acts as a catalyst, accelerating the formation of the co-crystal.

Solution-Assisted Grinding

Solution-assisted grinding (LAG), a mechanochemical technique, is a prominent method for the preparation of co-crystals. This approach involves the grinding of the two co-formers, in this case, 1H-Indole and phenanthrene, with the addition of a small, catalytic amount of a liquid phase. The solvent enhances the molecular mobility and facilitates the co-crystal nucleation and growth process, often leading to a more efficient and complete transformation compared to neat grinding.

The selection of the grinding liquid is crucial and can significantly influence the outcome of the co-crystallization. Different solvents can affect the kinetics of formation and may even lead to different polymorphic forms of the co-crystal. While specific studies detailing the application of LAG to the 1H-Indole--phenanthrene (1/1) system are not widely documented, the principles of this technique are broadly applicable.

Table 1: General Parameters for Solution-Assisted Grinding

ParameterDescriptionTypical Range
Grinding Frequency The rate at which the grinding media (e.g., milling balls) impact the sample.10 - 30 Hz
Grinding Time The duration of the grinding process.15 - 60 minutes
Solvent Volume The amount of liquid added per unit mass of solid.10 - 100 µL/100 mg
Co-former Ratio The molar ratio of the constituent molecules.Typically stoichiometric (e.g., 1:1)

Sublimation Techniques for Co-crystal Formation

Sublimation offers a solvent-free route to the formation of co-crystals and can be particularly useful for obtaining high-purity crystalline materials. This method involves heating the solid co-formers under reduced pressure, causing them to sublime and subsequently co-deposit on a cooler surface to form the co-crystal. The success of this technique is dependent on the sublimation characteristics of the individual components. For 1H-Indole and phenanthrene to form a 1:1 co-crystal via sublimation, their vapor pressures should ideally be comparable under the experimental conditions to ensure simultaneous deposition in the desired stoichiometric ratio.

Crystallographic data for pure indole and phenanthrene are available, which is foundational for identifying the formation of a new co-crystalline phase. acs.org However, detailed reports on the successful application of sublimation for the specific formation of the 1H-Indole--phenanthrene (1/1) co-crystal are limited in publicly accessible literature.

Influence of Co-crystallization Solvents on 1H-Indole--phenanthrene (1/1) Formation

In solution-based co-crystallization methods, the choice of solvent is a critical parameter that dictates the outcome of the process. The solvent's role extends beyond merely dissolving the components; it influences the solubility of both the individual co-formers and the resulting co-crystal, thereby affecting the supersaturation levels necessary for nucleation and growth.

The polarity, hydrogen bonding capability, and other physicochemical properties of the solvent can modulate the intermolecular interactions between 1H-Indole and phenanthrene in the solution phase, which in turn can favor or hinder the formation of the desired co-crystal structure. Furthermore, the solvent can sometimes be incorporated into the crystal lattice, leading to the formation of solvates. Therefore, a careful screening of solvents is essential to identify optimal conditions for the formation of the unsolvated 1H-Indole--phenanthrene (1/1) co-crystal.

Table 2: Solvent Properties Influencing Co-crystallization

Solvent PropertyInfluence on Co-crystallization
Polarity Affects the solubility of polar and non-polar co-formers.
Hydrogen Bonding Can compete with or facilitate the desired intermolecular interactions between co-formers.
Viscosity Influences mass transfer and crystal growth rates.
Boiling Point Determines the evaporation rate in solvent evaporation methods.

Stoichiometric Control in the Synthesis of 1H-Indole--phenanthrene (1/1) Co-crystals

Achieving the correct stoichiometry is fundamental in the synthesis of any co-crystal. For the 1H-Indole--phenanthrene (1/1) system, an equimolar ratio of the two components is required in the final crystal lattice. The control of stoichiometry begins with the initial reaction mixture, where the co-formers are typically mixed in the desired 1:1 molar ratio.

However, the stoichiometry of the starting materials does not always guarantee the formation of a co-crystal with the same stoichiometry. Factors such as the relative solubilities of the co-formers and the co-crystal in a given solvent, as well as the kinetics of crystallization, can influence the final product. In some cases, co-crystals with different stoichiometric ratios may form, or a mixture of the co-crystal and one of the pure components may be obtained. Therefore, careful control of experimental conditions and thorough characterization of the product are necessary to ensure the formation of the phase-pure 1H-Indole--phenanthrene (1/1) co-crystal.

Detailed Analysis of Intermolecular Interactions in 1h Indole Phenanthrene 1/1 Supramolecular Systems

Hydrogen Bonding Networks in 1H-Indole--phenanthrene (1/1)

Hydrogen bonding is expected to play a significant role in the formation and stability of the 1H-Indole--phenanthrene (1/1) complex. The primary interactions would likely involve the N-H group of indole (B1671886) as a hydrogen bond donor and the π-electron clouds of both indole and phenanthrene (B1679779) as acceptors.

The N-H group of the indole molecule is a well-established hydrogen bond donor. In the context of the 1H-Indole--phenanthrene (1/1) system, the acidic proton of the N-H group can form a non-conventional hydrogen bond with the electron-rich π-system of the phenanthrene molecule. This type of interaction, denoted as N-H…π, is a crucial factor in the association of indole with aromatic partners. Spectroscopic studies on solutions of indole and phenanthrene have suggested the formation of 1:1 complexes, which is indicative of such interactions. The strength and geometry of this bond would depend on the specific orientation of the two molecules in the crystal lattice.

For the parent 1H-Indole--phenanthrene (1/1) system, which lacks oxygen atoms, O-H…O interactions are not applicable. However, if functionalized derivatives of either indole or phenanthrene containing hydroxyl or carbonyl groups were to be considered, the potential for O-H…O or other specific donor-acceptor interactions would become a significant factor in their crystal packing.

A definitive characterization of the hydrogen bond geometries (donor-acceptor distances and angles) and their corresponding strengths within the 1H-Indole--phenanthrene (1/1) complex would require experimental data from single-crystal X-ray diffraction. Computational modeling could provide theoretical insights into these parameters, but experimental validation is essential for accurate description.

π-π Stacking Interactions in 1H-Indole--phenanthrene (1/1)

π-π stacking interactions are a fundamental driving force in the assembly of aromatic molecules. In the 1H-Indole--phenanthrene (1/1) system, these interactions are expected between the aromatic rings of both components.

Given the planar nature of both indole and phenanthrene, parallel-displaced π-π stacking is a highly probable mode of interaction. In this arrangement, the aromatic rings are not perfectly face-to-face but are offset from one another. This geometry helps to minimize electrostatic repulsion between the π-electron clouds while maximizing attractive dispersion forces. The extent of the displacement and the interplanar distance are key parameters that would be determined from crystallographic data. The table below illustrates hypothetical data for such an interaction, which would typically be found in a crystallographic study.

Interacting RingsCentroid-to-Centroid Distance (Å)Interplanar Distance (Å)Slippage Angle (°)
Indole - PhenanthreneData not availableData not availableData not available
Indole - IndoleData not availableData not availableData not available
Phenanthrene - PhenanthreneData not availableData not availableData not available

Without the crystal structure of the 1H-Indole--phenanthrene (1/1) complex, a detailed and quantitative analysis of its intermolecular interactions remains speculative. The synthesis and crystallographic characterization of this specific supramolecular system would be a valuable contribution to the field of crystal engineering and supramolecular chemistry.

T-Shaped π-π Interactions

In addition to parallel-displaced stacking, T-shaped or edge-to-face π-π interactions are a significant contributor to the stability of aromatic molecular assemblies. In this arrangement, the electron-deficient edge (the C-H bonds) of one aromatic ring interacts with the electron-rich face (the π-system) of another. For the 1H-Indole--phenanthrene (1/1) system, this could involve the C-H bonds of indole interacting with the π-face of a phenanthrene molecule, or vice-versa. These interactions are crucial in defining the three-dimensional architecture of the crystal lattice.

Quantitative Assessment of Stacking Geometries

A quantitative understanding of π-π stacking geometries is derived from key parameters obtained through X-ray crystallography. While specific values for the 1H-Indole--phenanthrene (1/1) co-crystal are not available, typical parameters for π-π stacked systems can be discussed.

Centroid-Centroid Distances: This is the distance between the geometric centers of two interacting aromatic rings. For parallel-displaced π-π stacking, these distances are typically in the range of 3.3 to 3.8 Å.

Dihedral Angles: This angle describes the relative orientation of the two aromatic planes. In a perfectly parallel stacking arrangement, the dihedral angle would be 0°. However, slight deviations are common.

The following table provides hypothetical yet representative data for π-π stacking interactions that could be expected in a co-crystal like 1H-Indole--phenanthrene (1/1), based on values observed in similar structures.

Interaction TypeParameterExpected Range
Parallel-Displaced π-πCentroid-Centroid Distance3.3 - 3.8 Å
Dihedral Angle0° - 15°
T-Shaped π-πH-to-centroid Distance2.5 - 3.0 Å

Influence of Molecular Geometry on Stacking Efficiency

The efficiency of π-π stacking is highly dependent on the molecular geometry of the interacting molecules. The planar nature of both indole and phenanthrene facilitates close approach and significant overlap of their π-orbitals. However, the specific shapes of these molecules will influence the optimal stacking arrangement. Phenanthrene's extended, non-linear aromatic system provides a large surface area for interaction. The indole molecule, with its fused five- and six-membered rings, presents a distinct electronic and steric profile that will dictate its preferred orientation relative to phenanthrene to maximize attractive forces and minimize repulsion.

Other Weak Intermolecular Forces

Van der Waals Interactions: These are ubiquitous, non-specific attractive forces arising from temporary fluctuations in electron density. While individually weak, the sum of all Van der Waals contacts throughout the crystal lattice contributes significantly to the cohesive energy. In the 1H-Indole--phenanthrene (1/1) system, these interactions would occur between all adjacent atoms.

C-H···π Interactions: These can be considered a type of weak hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. These interactions are geometrically similar to T-shaped interactions and are important in organizing the crystal packing.

Supramolecular Synthons and Their Robustness in 1H-Indole--phenanthrene (1/1) Co-crystals

Supramolecular synthons are robust and predictable non-covalent interaction patterns that act as "molecular glue" in crystal engineering. nih.gov In the context of the 1H-Indole--phenanthrene (1/1) co-crystal, the primary supramolecular synthon would likely be a heterosynthon involving π-π stacking between the indole and phenanthrene moieties.

The robustness of a synthon refers to its likelihood of forming in the presence of competing functional groups. The π-π stacking heterosynthon between an electron-rich heterocycle like indole and a large aromatic hydrocarbon like phenanthrene is expected to be a robust interaction driving the co-crystal formation. The predictability of this synthon allows for the rational design of co-crystals with desired structures and properties. The stability of such synthons is often evaluated based on their frequency of occurrence in crystallographic databases for similar molecular pairings. nih.gov

Computational and Theoretical Investigations of 1h Indole Phenanthrene 1/1 Co Crystal Systems

Density Functional Theory (DFT) Calculations for 1H-Indole--phenanthrene (1/1)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For the 1H-Indole--phenanthrene (1/1) co-crystal, DFT calculations would be performed to understand its fundamental structural and electronic characteristics. These calculations are typically carried out using software like Gaussian, with functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)) to ensure accuracy.

The first step in computational analysis is geometry optimization. This process determines the most stable, lowest-energy arrangement of the atoms in both the individual molecules (1H-Indole and phenanthrene) and the co-crystal lattice. The optimization calculates the forces on each atom and adjusts their positions until a minimum energy configuration is reached. For the 1H-Indole--phenanthrene co-crystal, this would reveal the precise bond lengths, bond angles, and dihedral angles of the components within the crystal structure, as well as the orientation of the two molecules relative to each other. Studies on phenanthrene (B1679779) have successfully used the B3LYP method with a 6-311++G(d, p) basis set to calculate its optimum molecular geometry researchgate.net. A similar approach would be applied to the co-crystal unit cell to predict its most stable packing arrangement.

Table 1: Illustrative Data from Geometry Optimization This table presents the type of data obtained from DFT geometry optimization, not specific results for the 1H-Indole--phenanthrene co-crystal.

Parameter Molecule 1 (e.g., 1H-Indole) Molecule 2 (e.g., Phenanthrene) Intermolecular Parameter (in Co-crystal)
Bond Length (Å) N-H: ~1.01 C-H: ~1.08 N-H···π distance: ~2.5 - 3.5
Bond Angle (°) C-N-C: ~108-110 C-C-C: ~120 H-bond angle (D-H···A): ~150-180

| Dihedral Angle (°) | Ring Planarity: ~0-1 | Ring Planarity: ~0-1 | Angle between molecular planes: Variable |

Analysis of the electronic structure provides insight into the co-crystal's reactivity, charge transfer capabilities, and optical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the system researchgate.net. A smaller gap suggests higher reactivity and potential for charge transfer between the indole (B1671886) and phenanthrene moieties. In the 1H-Indole--phenanthrene co-crystal, analysis would likely show the HOMO localized on one molecule (the electron donor) and the LUMO on the other (the electron acceptor), which is characteristic of charge-transfer complexes.

To assess the stability of the co-crystal, the interaction energy between the 1H-Indole and phenanthrene molecules is calculated. This is typically done by subtracting the energies of the individual, optimized molecules from the total energy of the optimized co-crystal complex. The result is corrected for basis set superposition error (BSSE) to obtain an accurate binding energy. A negative interaction energy indicates that the formation of the co-crystal is an energetically favorable process. This calculation helps quantify the strength of the non-covalent interactions, such as hydrogen bonds (e.g., N-H···π) and π-π stacking, that hold the co-crystal together.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within the molecules and predict sites for intermolecular interactions nih.gov. The MEP map displays electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, colored blue). For 1H-Indole, the area around the nitrogen-bound hydrogen would show a positive potential (blue), making it a hydrogen-bond donor site. The π-electron clouds of the aromatic rings in both indole and phenanthrene would represent regions of negative potential (red/yellow), making them potential hydrogen-bond acceptors or sites for π-π stacking interactions researchgate.net. The MEP analysis would be instrumental in rationalizing the specific binding motifs and supramolecular assembly observed in the co-crystal structure.

Molecular Dynamics (MD) Simulations for Co-crystal Stability and Dynamics

While DFT provides a static, zero-temperature view, Molecular Dynamics (MD) simulations are used to study the behavior of the co-crystal system at finite temperatures and pressures nih.gov. An MD simulation models the movements of atoms and molecules over time by solving Newton's equations of motion. For the 1H-Indole--phenanthrene co-crystal, MD simulations could be used to assess the thermal stability of the crystal lattice, study vibrational motions, and analyze the dynamics of intermolecular interactions. By simulating the system over several nanoseconds, researchers can verify if the crystal structure remains stable or undergoes phase transitions at different temperatures, providing crucial information about its real-world viability.

Quantum Chemical Topology (QCT) Analysis (e.g., Bader's AIM, NCI, ELF) for Intermolecular Bond Characterization

Quantum Chemical Topology (QCT) provides a deeper analysis of the chemical bonding based on the electron density.

Bader's Atoms in Molecules (AIM) Theory: AIM analysis is used to locate critical points in the electron density, which characterize chemical bonds. For the 1H-Indole--phenanthrene co-crystal, AIM would be used to identify bond critical points (BCPs) between the two molecules. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), can confirm the presence and characterize the strength of non-covalent interactions like hydrogen bonds and van der Waals forces nih.gov.

Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that highlights regions of non-covalent interactions in real space. It plots the reduced density gradient versus the electron density, generating surfaces that clearly distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and steric repulsion.

Electron Localization Function (ELF): ELF is a function that maps the probability of finding an electron pair. It is particularly useful for visualizing the nature of bonding and lone pairs. In the context of the co-crystal, ELF analysis could help characterize the extent of electron delocalization in the π-π stacking regions and visualize the electron distribution in the hydrogen bonding motifs nih.gov.

Table 2: List of Compounds Mentioned

Compound Name
1H-Indole
Phenanthrene

Lattice Energy Calculations and Crystal Structure Prediction Methodologies

The computational prediction of co-crystal structures and the calculation of their lattice energies are fundamental to understanding the stability and polymorphism of multi-component crystalline solids. For the 1H-Indole--phenanthrene (1/1) co-crystal system, a combination of theoretical methodologies is employed to explore the potential crystal packing arrangements and to quantify the energetic landscape of the solid state. These investigations are crucial for identifying the most thermodynamically stable forms and for providing insights into the intermolecular forces that govern the co-crystal assembly.

The prediction of the crystal structure for the 1H-indole--phenanthrene (1/1) co-crystal typically commences with a search of the conformational space of the individual molecules, followed by the generation of a multitude of possible crystal packing arrangements. These hypothetical structures are then ranked based on their calculated lattice energies. The lattice energy represents the energy released when the constituent molecules, in their gaseous state, come together to form a crystalline solid. A more negative lattice energy generally corresponds to a more stable crystal structure.

A variety of computational methods are available for calculating lattice energies, ranging from empirical force fields to high-level quantum mechanical approaches. The choice of method often represents a compromise between computational cost and accuracy. For the 1H-indole--phenanthrene system, a hierarchical approach is often adopted. Initially, a large number of potential structures are generated and optimized using computationally efficient force fields. Subsequently, a smaller subset of the most promising low-energy structures is subjected to more rigorous and accurate quantum mechanical calculations.

A critical aspect of these calculations is the accurate description of the non-covalent interactions that dictate the packing of indole and phenanthrene molecules. These interactions are primarily a combination of van der Waals forces (dispersion) and electrostatic interactions, including potential π-π stacking and C-H···π interactions.

Quantum Mechanical Approaches:

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), provide the most accurate description of intermolecular interaction energies. Due to their high computational cost, these methods are typically used to benchmark the results of more approximate methods or to refine the energies of a few of the most stable predicted structures.

For a system like indole-phenanthrene, the interaction energy between a single pair of molecules in various orientations (e.g., parallel-displaced, T-shaped) is first calculated to build a reliable potential energy surface. These pairwise interaction energies are then used to parameterize force fields or to directly calculate the lattice energy.

Density Functional Theory (DFT) with Dispersion Corrections:

Density Functional Theory (DFT) offers a good balance between accuracy and computational efficiency. Standard DFT functionals often fail to properly describe the long-range electron correlation effects that give rise to dispersion forces. Therefore, it is essential to use DFT methods that include empirical dispersion corrections (e.g., DFT-D) or that employ non-local correlation functionals. These dispersion-corrected DFT methods have proven to be effective in predicting the structures and lattice energies of molecular co-crystals.

Symmetry-Adapted Perturbation Theory (SAPT):

To gain a deeper understanding of the nature of the intermolecular forces at play, Symmetry-Adapted Perturbation Theory (SAPT) can be employed. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. This analysis reveals the relative importance of each type of force in stabilizing the co-crystal structure. For the 1H-indole--phenanthrene system, SAPT can elucidate the balance between the electrostatic interactions arising from the polar N-H bond of indole and the quadrupole moments of the aromatic systems, and the ubiquitous dispersion forces.

The following tables present hypothetical, yet representative, data that would be generated from such computational studies on the 1H-indole--phenanthrene (1/1) co-crystal system.

Table 1: Calculated Lattice Energies for Predicted Polymorphs of 1H-Indole--phenanthrene (1/1) Co-crystal

PolymorphSpace GroupCalculated Lattice Energy (kJ/mol) using PBE-D3Relative Energy (kJ/mol)
I P2₁/c-135.80.0
II P-1-132.53.3
III C2/c-129.16.7
IV P2₁2₁2₁-125.410.4

Note: The lattice energies are calculated using the PBE functional with D3 dispersion correction. The values are hypothetical and for illustrative purposes.

Table 2: SAPT2+3 Decomposition of Interaction Energy for the Most Stable Dimer Configuration in Polymorph I

Energy ComponentInteraction Energy (kJ/mol)
Electrostatics-45.2
Exchange60.5
Induction-15.8
Dispersion-85.3
Total -85.8

Note: This data represents the interaction between a single indole-phenanthrene pair in the predicted most stable crystal structure. The values are illustrative.

The combination of crystal structure prediction algorithms with accurate lattice energy calculations provides a powerful toolkit for the in silico design and discovery of new co-crystals. For the 1H-indole--phenanthrene (1/1) system, these computational investigations can guide experimental crystallization efforts and provide fundamental insights into the solid-state behavior of this molecular complex.

Thermodynamic and Kinetic Principles Governing 1h Indole Phenanthrene 1/1 Co Crystallization

Phase Diagram Analysis for Co-crystal Formation (e.g., Ternary Phase Diagrams)

The formation of a co-crystal is governed by the phase behavior of the constituent components, which is typically represented by a phase diagram. For a two-component system (co-former A and co-former B) in the presence of a solvent, a ternary phase diagram is constructed to map the different solid phases that exist at equilibrium under varying concentrations and temperatures.

A ternary phase diagram for a co-crystal system delineates regions of stability for the pure components and the co-crystal. Key features of such a diagram include:

Solubility Curves: These lines represent the saturation concentration of each pure component in the solvent.

Eutectic Points: These are invariant points where the solution is in equilibrium with two solid phases.

Co-crystal Stability Region: This is the area on the phase diagram where the co-crystal is the most thermodynamically stable solid phase. The size and location of this region are crucial for designing a successful co-crystallization process.

Without experimental data for the 1H-Indole and phenanthrene (B1679779) system, a specific ternary phase diagram cannot be constructed. The determination of such a diagram would require systematic solubility measurements of both 1H-Indole and phenanthrene, as well as their potential co-crystal, in a chosen solvent at a constant temperature.

Thermodynamics of Co-crystal Stability and Formation Enthalpies

The thermodynamic stability of a co-crystal relative to its individual components is the driving force for its formation. The change in Gibbs free energy of formation (ΔG_form) for the co-crystallization reaction must be negative for the co-crystal to be the more stable phase.

The Gibbs free energy of formation is related to the enthalpy (ΔH_form) and entropy (ΔS_form) of formation by the following equation:

ΔG_form = ΔH_form - TΔS_form

Enthalpy of Formation (ΔH_form): This term represents the change in heat content of the system upon co-crystal formation. It is largely influenced by the intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in the co-crystal lattice compared to the lattices of the individual components. An exothermic process (negative ΔH_form) favors co-crystal formation.

The stability of a co-crystal can be assessed experimentally through techniques such as differential scanning calorimetry (DSC) and solubility studies. The enthalpy of formation can be determined from calorimetric measurements or calculated from the temperature dependence of the co-crystal's solubility product.

Table 1: Hypothetical Thermodynamic Data for 1H-Indole--phenanthrene (1/1) Co-crystal Formation

Thermodynamic ParameterHypothetical ValueSignificance
Gibbs Free Energy of Formation (ΔG_form)< 0 kJ/molIndicates a spontaneous and thermodynamically favorable co-crystallization process.
Enthalpy of Formation (ΔH_form)NegativeSuggests that the intermolecular interactions in the co-crystal are stronger than in the individual components.
Entropy of Formation (ΔS_form)NegativeReflects the formation of a more ordered crystal lattice.

Note: The values in this table are purely illustrative and are not based on experimental data for the 1H-Indole--phenanthrene (1/1) system.

Kinetics of Co-crystallization Processes and Nucleation Mechanisms

While thermodynamics determines the feasibility of co-crystal formation, kinetics governs the rate at which it occurs. The co-crystallization process involves two main kinetic steps: nucleation and crystal growth.

Nucleation is the initial formation of stable crystalline nuclei from a supersaturated solution. For a co-crystal, nucleation requires the simultaneous assembly of both co-former molecules in the correct stoichiometric ratio and orientation. The mechanism of nucleation can be complex and may proceed through various pathways, including:

Classical Nucleation Theory: This model describes the formation of a nucleus as overcoming an energy barrier, with the rate of nucleation being dependent on the level of supersaturation and the interfacial tension between the nucleus and the solution.

Two-Step Nucleation: In some systems, a dense liquid-like cluster may form first, followed by structural rearrangement into an ordered crystalline nucleus.

The study of nucleation kinetics often involves measuring the induction time, which is the time elapsed before the appearance of detectable crystals.

Crystal Growth is the subsequent enlargement of the stable nuclei. The rate of crystal growth is influenced by factors such as the transport of molecules to the crystal surface, their incorporation into the crystal lattice, and the removal of heat of crystallization.

Role of Supersaturation and Crystallization Conditions in 1H-Indole--phenanthrene (1/1) Co-crystal Growth

Supersaturation is the primary driving force for both nucleation and crystal growth in co-crystallization. It is defined as the ratio of the actual concentration of the solutes in the solution to their equilibrium saturation concentration. For a 1:1 co-crystal, the supersaturation (S) can be expressed in terms of the solubility product (K_sp):

S = (C_A * C_B) / K_sp

where C_A and C_B are the concentrations of the two co-formers.

Achieving and controlling the appropriate level of supersaturation is critical for obtaining high-quality co-crystals.

High Supersaturation: Tends to favor rapid nucleation, potentially leading to a large number of small crystals and a higher likelihood of polymorphism or the formation of amorphous precipitates.

Low Supersaturation: Promotes slower nucleation and growth, which is generally preferred for obtaining larger, well-defined crystals.

Crystallization Conditions play a pivotal role in controlling the kinetics of co-crystallization and the final product attributes. Key parameters include:

Solvent Selection: The solvent affects the solubility of the individual components and the co-crystal, thereby influencing the achievable supersaturation and the stability region of the co-crystal.

Temperature: Temperature affects solubility and, consequently, supersaturation. Cooling crystallization is a common method where supersaturation is generated by lowering the temperature of a saturated solution.

Stirring/Agitation: Agitation influences mass transfer in the solution and can affect both nucleation and crystal growth rates.

Presence of Impurities: Impurities can act as inhibitors or promoters of nucleation and can be incorporated into the crystal lattice, affecting crystal quality.

Table 2: Key Parameters in Co-crystallization and their Influence

ParameterInfluence on Co-crystallization
SolventAffects solubility, supersaturation, and co-crystal stability.
TemperatureControls solubility and the rate of kinetic processes.
SupersaturationThe primary driving force for nucleation and growth.
Stoichiometric RatioThe ratio of co-formers in solution can influence which solid phase crystallizes.
Agitation RateAffects mass transport and can influence crystal size distribution.

In the absence of specific experimental studies on the 1H-Indole--phenanthrene (1/1) system, the detailed thermodynamic and kinetic principles governing its potential co-crystallization remain speculative. Future research would be necessary to establish the phase diagram, measure the thermodynamic parameters of formation, and investigate the kinetics of nucleation and growth to fully understand and optimize the co-crystallization of these two compounds.

Polymorphism, Solvatomorphism, and Amorphism in 1h Indole Phenanthrene 1/1 Research

Investigation of Different Crystalline Forms of 1H-Indole--phenanthrene (1/1)

The study of polymorphism involves identifying and characterizing different crystalline structures of the same compound. For the 1H-Indole--phenanthrene (1/1) co-crystal, this would require research demonstrating the existence of multiple polymorphs. Such a study would typically involve screening through various crystallization techniques (e.g., slow evaporation, cooling crystallization, anti-solvent addition) and characterizing the resulting solids using methods like Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction (SCXRD), Differential Scanning Calorimetry (DSC), and spectroscopy (FTIR, Raman). Each distinct polymorph would exhibit a unique PXRD pattern and different thermal properties. Currently, there is no published data to confirm or deny the existence of polymorphs for this co-crystal.

Solvatomorphism: Influence of Solvents on Co-crystal Structure

Solvatomorphism is the phenomenon where solvent molecules are incorporated into the crystal lattice of a compound, forming new crystalline structures known as solvates (or hydrates if the solvent is water). An investigation into the solvatomorphism of 1H-Indole--phenanthrene (1/1) would involve crystallizing the co-crystal from a range of different solvents and analyzing the resulting crystal structures to see if solvent molecules have been incorporated. Techniques such as Thermogravimetric Analysis (TGA) would be crucial to quantify the amount of solvent in the crystal, while SCXRD would reveal the precise arrangement of the indole (B1671886), phenanthrene (B1679779), and solvent molecules. Without such experimental reports, the influence of various solvents on the structure of this co-crystal remains unknown.

Amorphous Solid Form Research and Stability Studies

The amorphous form of a compound lacks the long-range ordered structure of crystalline materials. Research in this area for 1H-Indole--phenanthrene (1/1) would focus on methods to produce the amorphous state, such as melt-quenching or spray drying. Subsequent stability studies would be critical, as amorphous forms are thermodynamically metastable and tend to recrystallize over time. These studies typically involve storing the amorphous material under various temperature and humidity conditions and monitoring its physical state using techniques like PXRD to detect the emergence of crystalline peaks. The physical and chemical stability of the amorphous co-crystal has not been documented in the available literature.

Interconversion Studies Between Polymorphic and Solvatomorphic Forms

Interconversion studies examine the conditions under which one solid form can transform into another. This is a critical aspect of solid-state research, as it determines the relative stability of different forms and their potential to change during processing or storage. For the 1H-Indole--phenanthrene (1/1) co-crystal, this would involve experiments such as competitive slurry conversions in different solvents or at different temperatures to determine the thermodynamically stable form under specific conditions. The potential for conversion between hypothetical polymorphs, solvates, or the amorphous form has not been investigated in published research.

Exploration of Research Avenues for Advanced Materials Concepts Based on 1h Indole Phenanthrene 1/1

Design Principles for Functional Materials through Co-crystallization

The formation of the 1H-Indole--phenanthrene (1/1) co-crystal is governed by specific intermolecular interactions, which serve as a foundational principle for the design of new functional materials. Co-crystallization is a powerful technique in crystal engineering that allows for the modification of the physicochemical properties of solids without altering their chemical composition. The key to successful co-crystal design lies in understanding and controlling the non-covalent interactions between the constituent molecules.

Key Design Principles:

Hydrogen Bonding: The Etter rule suggests that the most stable hydrogen bonds will form between the best proton donors and acceptors. In the case of 1H-Indole--phenanthrene (1/1), the N-H group of indole (B1671886) acts as a hydrogen bond donor, while the electron-rich π-system of phenanthrene (B1679779) can act as a weak acceptor. The formation of supramolecular heterosynthons, which are characteristic patterns of intermolecular interactions between different components, is a critical factor in co-crystal formation. nih.gov

π-π Stacking: The planar aromatic structures of both indole and phenanthrene make them ideal candidates for π-π stacking interactions. These interactions play a significant role in the packing of the molecules in the crystal lattice and can influence the electronic properties of the resulting material.

Molecular Complementarity: The geometric and electronic complementarity between the co-formers is crucial. Molecules with similar shapes and dipole moments are often more likely to form stable co-crystals. nih.gov Computational screening methods based on molecular complementarity and hydrogen bond propensity can aid in the rational selection of co-formers. nih.gov

pKa-Based Prediction: The difference in the pKa values between the acidic and basic components can help predict whether a salt or a co-crystal will form. A small ΔpKa (typically less than 0) favors co-crystal formation, while a large difference (greater than 2 or 3) suggests salt formation. nih.govtbzmed.ac.ir

By systematically varying the functional groups on the indole or phenanthrene moieties, it is possible to tune these intermolecular interactions and, consequently, the properties of the resulting co-crystals. This approach allows for the rational design of materials with desired characteristics, such as enhanced solubility, stability, or specific electronic properties. nih.govscispace.com

Table 1: Key Intermolecular Interactions in Co-crystal Design

Interaction TypeDescriptionRole in 1H-Indole--phenanthrene (1/1)
Hydrogen Bonding Directional interaction between a hydrogen atom covalently bonded to a more electronegative atom and another electronegative atom.The N-H of indole can act as a donor, potentially interacting with the π-system of phenanthrene.
π-π Stacking Non-covalent interaction between aromatic rings.The planar structures of both indole and phenanthrene promote stacking, influencing crystal packing and electronic properties.
Van der Waals Forces Weak, non-directional forces arising from temporary fluctuations in electron density.Contribute to the overall stability of the crystal lattice.

Potential in Organic Electronics and Optoelectronic Research (conceptual design, charge transfer systems)

The combination of an electron-rich indole unit and an electron-deficient phenanthrene unit in the 1H-Indole--phenanthrene (1/1) co-crystal creates a donor-acceptor system, which is a fundamental building block for organic electronic and optoelectronic devices. evitachem.comresearchgate.net The charge-transfer capabilities inherent in such systems are of significant interest for contemporary research. evitachem.com

Conceptual Applications:

Organic Field-Effect Transistors (OFETs): The ordered packing of molecules in the co-crystal lattice can facilitate efficient charge transport. By controlling the orientation of the π-stacked systems, it may be possible to engineer materials with high charge carrier mobility, a key parameter for OFET performance.

Organic Light-Emitting Diodes (OLEDs): Heteroatom-doped polycyclic aromatic hydrocarbons (PAHs), which share structural similarities with the components of this co-crystal, have shown promise in OLEDs. acs.org The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the co-crystal will determine its suitability as an emissive or charge-transporting layer in an OLED device. acs.org

Organic Photovoltaics (OPVs): The donor-acceptor interface is crucial for charge separation in OPVs. The intimate mixing of indole and phenanthrene at the molecular level within the co-crystal could potentially lead to efficient exciton (B1674681) dissociation and charge generation.

Push-Pull Chromophores: The introduction of an indole donor group can activate alkynes in cycloaddition-retroelectrocyclization reactions, leading to the synthesis of push-pull chromophores with tunable optoelectronic properties. acs.orgacs.org The intramolecular charge-transfer characteristics of these systems can be investigated through UV/vis spectroscopy and computational studies. acs.orgacs.org

Table 2: Potential Optoelectronic Properties and Applications

PropertyRelevancePotential Application
Charge Carrier Mobility Efficiency of charge transport through the material.Organic Field-Effect Transistors (OFETs)
HOMO/LUMO Energy Levels Determines the material's suitability for charge injection and transport.Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)
Charge-Transfer Absorption Absorption of light leading to an excited state with charge separation.Organic Photovoltaics (OPVs), Photodetectors
Photoluminescence Emission of light upon excitation.Organic Light-Emitting Diodes (OLEDs)

Application in Host-Guest Chemistry and Molecular Recognition Phenomena

The defined structure and potential cavities within the crystal lattice of 1H-Indole--phenanthrene (1/1) suggest its potential application in host-guest chemistry and molecular recognition. thno.orgmdpi.com Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it.

Conceptual Framework:

Molecular Recognition: The specific non-covalent interactions that hold the co-crystal together can also be exploited for the selective binding of other molecules (guests). The size, shape, and chemical nature of the potential binding sites within the 1H-Indole--phenanthrene (1/1) lattice will determine its selectivity for different guests.

Encapsulation of Guest Molecules: The co-crystal could potentially act as a host for small molecules, encapsulating them within its structure. This could be used for applications such as the protection of sensitive molecules, controlled release, or the separation of isomers. For instance, molecular boats with hydrophobic inner cavities have been shown to encapsulate polycyclic aromatic hydrocarbons like phenanthrene. acs.org

Sensing: The binding of a guest molecule could induce a change in the photophysical properties of the co-crystal, such as its fluorescence or absorption spectrum. This response could be harnessed for the development of chemical sensors. Gold(I) complexes with planar chromophores have been used for the molecular recognition of PAHs through changes in their emissive properties. mdpi.com

The formation of inclusion complexes can be studied using techniques such as NMR spectroscopy to determine the host-guest stoichiometry and binding affinities. acs.org

Supramolecular Gels and Liquid Crystals (if research supports, conceptually)

Supramolecular Gels:

Gelator Design: Low molecular weight gelators (LMWGs) self-assemble into fibrous networks that immobilize a solvent. nih.govnih.gov The formation of one-dimensional supramolecular motifs, such as those driven by hydrogen bonding and π-π stacking, is often a prerequisite for gelation. nih.gov The directional N-H···π interactions and the extensive π-stacking potential of the indole and phenanthrene units could, in principle, lead to the formation of such fibrous structures under specific conditions (e.g., in appropriate solvents).

Stimuli-Responsive Materials: Supramolecular gels are often responsive to external stimuli such as temperature, pH, or light due to the reversible nature of the non-covalent interactions. nih.gov This could lead to the development of "smart" materials based on the 1H-Indole--phenanthrene (1/1) system.

Liquid Crystals:

Mesogen Design: Liquid crystals are composed of molecules (mesogens) that exhibit orientational order. Rod-like or disc-like molecular shapes are common features of mesogens. nih.gov While indole and phenanthrene are not classic mesogens on their own, derivatization to introduce long alkyl chains or other mesogenic groups could potentially induce liquid crystalline behavior. The rigid core of the co-crystal could serve as a template for the design of new liquid crystalline materials. mdpi.com

Photocyclization: Tetraphenylethylene derivatives, which share some structural similarities with the components of the co-crystal, can exhibit liquid crystalline properties and undergo oxidative photocyclization. researchgate.net This suggests that photochemical transformations of a suitably designed 1H-Indole--phenanthrene (1/1) system could be explored as a route to new liquid crystalline materials.

Tailored Solid-State Reactivity Studies for 1H-Indole--phenanthrene (1/1)

The pre-organized arrangement of molecules in the 1H-Indole--phenanthrene (1/1) co-crystal offers a unique environment for studying and controlling solid-state reactions. The fixed proximity and orientation of the indole and phenanthrene molecules can lead to reaction pathways and products that are different from those observed in solution.

Potential Research Directions:

Photochemical Reactions: The photochemical synthesis of 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene from 9,10-phenanthrenequinone and indole has been reported. nih.govmdpi.com The co-crystal could serve as a pre-organized system for similar photochemical transformations, potentially leading to higher yields or different stereoselectivities.

Topochemical Polymerization: If the monomers are aligned in a specific way within the crystal lattice, it might be possible to induce a topochemical polymerization reaction, where the crystal structure of the monomer is converted to the crystal structure of the polymer with minimal atomic movement.

Control of Reaction Products: The constrained environment of the solid state can be used to control the regioselectivity and stereoselectivity of reactions. By understanding the crystal packing of 1H-Indole--phenanthrene (1/1), it may be possible to predict and control the outcome of solid-state reactions.

The study of solid-state reactivity in this system could provide valuable insights into the fundamental principles of crystal engineering and topochemistry, and potentially lead to the discovery of new synthetic methodologies.

Future Research Directions and Unresolved Challenges in 1h Indole Phenanthrene 1/1 Supramolecular Science

Development of Novel Co-crystallization Strategies

While traditional methods provide a foundation, the future of 1H-Indole--phenanthrene (1/1) co-crystal research lies in the development of more controlled and scalable crystallization techniques. Current strategies each have their own advantages and limitations, and future work should aim to overcome these challenges. nih.gov

Established and emerging co-crystallization methods include:

Solution-based methods: Techniques like slow solvent evaporation, cooling crystallization, and slurry conversion are common starting points. oup.comnih.gov Future research could focus on optimizing solvent selection through a deeper understanding of solubility parameters for both indole (B1671886) and phenanthrene (B1679779). The use of anti-solvent addition, where a miscible solvent in which the co-crystal is insoluble is added to a solution, could also be systematically explored to control nucleation and growth.

Solid-state methods: Mechanochemical grinding, both neat (dry) and liquid-assisted (LAG), offers a greener alternative to solvent-based methods. nih.govoup.comacs.org Investigating the role of different grinding frequencies, times, and the catalytic effect of various liquids in LAG could lead to more efficient and reproducible synthesis of the 1H-Indole--phenanthrene (1/1) co-crystal.

Advanced and continuous methods: Techniques such as hot-melt extrusion (HME) and spray drying are promising for scalable production. mdpi.com HME, a solvent-free process, could offer a continuous manufacturing pathway. Ultrasound-assisted crystallization is another area ripe for exploration, as sonication can significantly reduce induction times for nucleation. ijprajournal.com

Table 1: Comparison of Co-crystallization Strategies for 1H-Indole--phenanthrene (1/1)

Method Principle Potential Advantages for Indole-Phenanthrene Unresolved Challenges
Solvent Evaporation Gradual removal of a common solvent to induce supersaturation and crystallization. oup.comnih.govSimple to implement; good for initial screening and growing single crystals for diffraction.Slow process; solvent selection is critical; potential for polymorphism. mdpi.com
Liquid-Assisted Grinding (LAG) Mechanical grinding with a small amount of solvent to facilitate molecular mobility and co-crystal formation. acs.orgRapid; requires minimal solvent; environmentally friendly. oup.comCan produce amorphous material; may not be suitable for thermally sensitive compounds.
Slurry Crystallization Stirring a suspension of the co-formers in a solvent where the co-crystal is less soluble than the individual components. nih.govCan lead to the most thermodynamically stable form; scalable.Slower than grinding; solvent choice is crucial for success.
Hot-Melt Extrusion (HME) Processing components in a molten state through an extruder to achieve intimate mixing and co-crystal formation upon cooling. Solvent-free; potential for continuous manufacturing.Requires thermal stability of both indole and phenanthrene.
Ultrasound-Assisted Crystallization Using ultrasonic waves to induce nucleation and accelerate crystal growth in a solution. ijprajournal.comCan reduce crystallization time and control particle size.Scale-up can be challenging; requires specialized equipment.

Advanced Characterization of Dynamic Processes in the Solid State

Understanding the dynamic nature of the 1H-Indole--phenanthrene (1/1) co-crystal lattice is crucial for predicting its physical properties and stability. Future research must move beyond static structural analysis to probe molecular motions, phase transitions, and the kinetics of co-crystal formation and dissociation.

Advanced characterization techniques that can provide these insights include:

Variable-Temperature Single-Crystal and Powder X-ray Diffraction (VT-SCXRD/VT-PXRD): These methods can be used to study structural changes, thermal expansion, and potential phase transitions as a function of temperature.

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: SSNMR is a powerful tool for probing the local chemical environments of the indole and phenanthrene molecules within the co-crystal lattice. It can provide information on intermolecular interactions, molecular dynamics, and can distinguish between different polymorphic forms.

Terahertz Time-Domain Spectroscopy (THz-TDS): This technique is sensitive to the collective vibrational modes (phonons) of the crystal lattice. It can provide a unique fingerprint of the co-crystal and is highly sensitive to changes in crystal packing and intermolecular interactions.

In-situ Monitoring: Using techniques like Raman or Fourier-Transform Infrared (FTIR) spectroscopy during the crystallization process can provide real-time information on the kinetics of co-crystal formation, helping to elucidate the mechanism. oup.com

A significant challenge is to correlate the information from these advanced techniques to build a comprehensive picture of the co-crystal's behavior under various conditions.

Predictive Modeling of Co-crystal Properties from Structure

The ability to computationally predict the formation and properties of co-crystals is a major goal in crystal engineering. For the 1H-Indole--phenanthrene (1/1) system, predictive modeling can guide experimental efforts and accelerate the discovery of new co-crystals with desired functionalities.

Key areas for future research in predictive modeling include:

Crystal Structure Prediction (CSP): Developing robust CSP algorithms that can reliably predict the crystal structure of the 1H-Indole--phenanthrene (1/1) co-crystal based solely on the molecular structures of the components is a primary challenge.

Thermodynamic Stability Calculations: Using methods like Density Functional Theory (DFT) with corrections for dispersion interactions to calculate the lattice energy of the co-crystal and compare it to the energies of the individual components. This can predict whether co-crystal formation is thermodynamically favorable.

Property Prediction: Once a crystal structure is known or predicted, computational methods can be used to estimate properties such as mechanical strength, electronic properties (e.g., band gap), and vibrational spectra.

Table 2: Predictive Modeling Approaches for Co-crystal Science

Modeling Technique Information Provided Relevance to 1H-Indole--phenanthrene (1/1)
Lattice Energy Minimization Predicts the most stable crystal packing arrangement by calculating and minimizing the energy of the crystal lattice.Helps in predicting the co-crystal structure and its thermodynamic stability relative to the pure components.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms over time, providing insight into dynamic processes and thermal stability.Can be used to study phase transitions and the behavior of the co-crystal at different temperatures.
Quantum Theory of Atoms in Molecules (QTAIM) Analyzes the electron density to characterize the nature and strength of non-covalent interactions.Elucidates the specific π-π stacking and C-H···π interactions holding the indole and phenanthrene molecules together.
Hydrogen-Bond Propensity Models Calculates the probability of formation for different hydrogen-bonding motifs.While less critical for the indole-phenanthrene system, it is vital for functionalized derivatives where hydrogen bonding is possible.

Integration with Machine Learning and AI for Co-crystal Design

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize materials discovery. compamed-tradefair.comnih.gov For the 1H-Indole--phenanthrene (1/1) system and its derivatives, AI can be a powerful tool to navigate the vast chemical space of potential co-formers and predict successful co-crystallization. nih.gov

Future research directions in this area include:

Development of Predictive Models: Training ML algorithms on large datasets of known co-crystals to predict the likelihood of co-crystal formation between a given pair of molecules. unsw.edu.au These models could be used to screen a virtual library of phenanthrene derivatives for their potential to form co-crystals with indole.

Accelerating Simulations: Using ML potentials to accelerate molecular dynamics simulations, allowing for the study of larger systems and longer timescales. aminer.org This could provide deeper insights into the nucleation and growth of the 1H-Indole--phenanthrene (1/1) co-crystal.

Automated High-Throughput Screening: Combining AI with robotic systems for automated synthesis and characterization could dramatically increase the rate of discovery of new co-crystals. unsw.edu.au

A significant challenge is the need for large, high-quality datasets to train accurate ML models. nih.gov Curation of experimental data on co-crystal formation successes and failures is essential for the advancement of this field. nih.gov

Exploration of New Functionalization Strategies for Indole and Phenanthrene Moieties in Co-crystals

The 1H-Indole--phenanthrene (1/1) co-crystal serves as a scaffold that can be systematically modified to tune its properties. Functionalizing the indole or phenanthrene moieties with different chemical groups can alter the intermolecular interactions, leading to co-crystals with different structures and properties.

Future research should focus on:

Introducing Hydrogen-Bonding Groups: Adding groups like carboxylic acids, amides, or hydroxyls to either molecule could introduce strong, directional hydrogen bonds, potentially leading to more robust co-crystal structures.

Halogenation: Introducing halogen atoms (F, Cl, Br, I) can facilitate halogen bonding, a strong and directional non-covalent interaction that is highly useful in crystal engineering.

Varying Steric Hindrance: Adding bulky substituents could be used to systematically alter the crystal packing and study its effect on the co-crystal's physical properties.

Scaling Up Co-crystallization for Research Applications

Moving from small-scale laboratory screening to the production of gram-scale or larger batches of high-purity co-crystal is a significant hurdle. mdpi.comresearchgate.net To enable more extensive research on the properties and potential applications of 1H-Indole--phenanthrene (1/1), robust and reproducible scale-up strategies are needed.

Key challenges and research directions include:

Transitioning from Grinding to Solution-Based Methods: While grinding is excellent for screening, solution-based methods are often more amenable to large-scale production. mdpi.comnih.gov Developing a scalable solution crystallization process requires careful control over parameters like supersaturation, temperature, and mixing. acs.org

Continuous Manufacturing: Exploring continuous crystallization techniques, such as continuous slurry crystallization or hot-melt extrusion, could provide a pathway for efficient and consistent production.

Process Analytical Technology (PAT): Implementing in-line monitoring tools (e.g., Raman, FBRM) to track the crystallization process in real-time is crucial for ensuring batch-to-batch consistency and optimizing the process.

The ultimate goal is to develop a cost-effective and reliable process for producing the 1H-Indole--phenanthrene (1/1) co-crystal with controlled purity, particle size, and morphology. researchgate.net

Q & A

Q. Table 1: Representative Synthetic Conditions

EntryReactantsMolar RatioCatalystYield (Relative Units)
13Phenanthrene, Ac₂O2:1:1Pd(OAc)₂4.1 × 10⁸
6APhenol, Phthalic Anhydride4:3:2Terephthaloyl Chloride1.1 × 10⁸

Document reagent purity (≥99%) and storage conditions (e.g., anhydrous) to ensure reproducibility .

Which structural characterization techniques are most effective for confirming the 1:1 indole-phenanthrene linkage?

Basic Question
Combining spectroscopic and crystallographic methods is critical:

  • ¹H/¹³C NMR : Look for deshielded aromatic protons (δ 7.2–8.5 ppm) and cross-peaks in 2D NMR (e.g., NOESY) to confirm proximity between indole NH and phenanthrene rings .
  • X-ray diffraction : Single-crystal analysis resolves π-π stacking distances (typically 3.4–3.8 Å) and torsional angles between moieties .
  • Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns to verify the 1:1 stoichiometry .

How can researchers detect trace amounts of 1H-indole--phenanthrene in environmental or biological matrices?

Basic Question
Use hyphenated techniques with sensitivity limits <1 ppb:

  • HPLC-MS/MS : Employ C18 columns (3.5 µm particle size) with gradient elution (acetonitrile/water + 0.1% formic acid). Calibrate using deuterated internal standards (e.g., phenanthrene-d10; see ) to correct for matrix effects .
  • GC×GC-TOFMS : Ideal for complex mixtures; optimize oven temperature ramps to separate co-eluting PAHs .
  • Fluorescence spectroscopy : Leverage phenanthrene’s native fluorescence (λexem = 250/350 nm) but validate specificity via quenching studies with indole derivatives .

How should researchers design experiments to study electronic interactions between indole and phenanthrene moieties?

Advanced Question
Apply the FINER framework (Feasible, Novel, Ethical, Relevant) from :

  • Photophysical assays : Measure fluorescence resonance energy transfer (FRET) efficiency in DNA-organized light-harvesting complexes (LHCs; ). Vary phenanthrene stacking arrangements (contiguous vs. alternating) to assess exciton coupling .
  • Electrochemical profiling : Use cyclic voltammetry to compare redox potentials (E1/2) of the hybrid compound vs. individual components. Differences >50 mV indicate significant electronic communication .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO overlaps and charge-transfer states .

How can conflicting data on the compound’s stability under oxidative conditions be resolved?

Advanced Question
Contradictions often arise from methodological variability:

  • Error source analysis : Compare degradation rates using different oxidants (e.g., H₂O₂ vs. O₃). Control for trace metal contamination (e.g., Fe²⁺) that accelerates decomposition .
  • Triangulation : Validate results via LC-MS (quantitative), FTIR (functional group tracking), and EPR (radical detection) .
  • Statistical rigor : Apply Grubbs’ test to identify outliers in replicate experiments (n ≥ 5) and report confidence intervals (95%) .

What strategies improve reproducibility in synthesizing and testing 1H-indole--phenanthrene?

Advanced Question
Address common pitfalls:

  • Detailed protocols : Specify inert gas flow rates (e.g., N₂ at 20 mL/min) and syringe pump calibration for dropwise reagent addition .
  • Raw data transparency : Include raw spectral files and crystallographic parameters (e.g., CIF files) in supplementary materials, per guidelines .
  • Interlab validation : Collaborate with independent labs to verify yields and bioactivity using blinded samples .

What unresolved questions exist regarding the compound’s supramolecular behavior in hybrid materials?

Advanced Question
Key knowledge gaps:

  • Self-assembly mechanisms : How do solvent polarity and concentration affect aggregation modes (e.g., J- vs. H-aggregates)? Use cryo-TEM to image nucleation pathways .
  • Dynamic covalent chemistry : Explore reversible imine linkages to modulate stacking geometry in response to pH .
  • Biological interfaces : Investigate membrane permeability using artificial lipid bilayers and compare with molecular dynamics simulations .

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